
GDP-6-deoxy-L-mannose
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Overview
Description
GDP-6-deoxy-L-mannose is a nucleotide sugar that plays a crucial role in the biosynthesis of various glycoconjugates. It is a derivative of guanosine diphosphate mannose, where the hydroxyl group at the sixth carbon of the mannose moiety is replaced by a hydrogen atom, resulting in a deoxy sugar. This compound is involved in the synthesis of important biological molecules, including glycoproteins and glycolipids, which are essential for various cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GDP-6-deoxy-L-mannose typically involves the enzymatic conversion of GDP-D-mannose. The process begins with the dehydration of GDP-D-mannose to form GDP-4-keto-6-deoxy-D-mannose. This intermediate then undergoes epimerization and reduction to yield this compound. The key enzymes involved in this pathway are GDP-D-mannose-4,6-dehydratase and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Recombinant strains of Escherichia coli or Bacillus subtilis are engineered to express the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to maximize the yield of the desired product, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Primary Biosynthetic Pathway: Formation via GDP-Mannose 4,6-Dehydratase (GMD)
GDP-6-deoxy-L-mannose is synthesized from GDP-mannose through a 4,6-dehydration reaction catalyzed by GDP-mannose 4,6-dehydratase (GMD; EC 4.2.1.47). This reaction involves:
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Substrate : GDP-mannose
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Cofactor : NAD⁺ (required for hydride transfer)
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Products : GDP-4-dehydro-6-deoxy-D-mannose and H₂O
Mechanistic Details :
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Step 1 : Oxidation of GDP-mannose at C4″ by NAD⁺, forming a GDP-4-keto-mannose intermediate.
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Step 2 : Syn-1,4-elimination of water from C5″ and C6″, facilitated by acid–base catalysis (Tyr179 and Glu157 residues).
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Step 3 : Reduction of the enol intermediate by NADPH, regenerating NAD⁺ and producing GDP-4-dehydro-6-deoxy-D-mannose .
Structural Insights :
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GMD adopts a tetrameric structure with each subunit containing a Rossmann fold for NAD⁺ binding.
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The active site accommodates conformational changes during catalysis, including a boat-to-chair transition in the hexose moiety .
Conversion to GDP-L-Fucose
This compound serves as the precursor for GDP-L-fucose in the de novo pathway :
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Enzyme : Bifunctional GDP-L-fucose synthase (TSTA3; EC 1.1.1.271)
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Reaction :
GDP-4-dehydro-6-deoxy-D-mannose+NADPH→GDP-L-fucose+NADP+ -
Steps :
Key Residues :
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Ser107, Tyr136, and Lys140 are critical for substrate binding and catalysis.
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Mutations in these residues impair enzymatic activity by disrupting NADPH coordination .
Table 1: Bacterial Pathways Involving this compound
Mechanistic Highlights :
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Colitose Pathway : ColD removes the C3′-OH group via a pyridoxal 5′-phosphate (PLP)-dependent mechanism, producing GDP-4-keto-3,6-dideoxy-D-mannose. The enzyme operates as both a dehydratase and transaminase .
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d-Rhamnose Synthesis : RMD reduces the C4″ keto group of GDP-4-dehydro-6-deoxy-D-mannose using NADPH, yielding GDP-d-rhamnose .
Regulatory and Inhibitory Interactions
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Allosteric Inhibition : GDP-L-fucose acts as a feedback inhibitor of GMD, modulating flux through the de novo pathway .
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Enzyme-Substrate Specificity :
Table 2: Enzymatic Parameters for Key Reactions
Enzyme | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
---|---|---|---|---|
GMD | 35–50 | 2.8 | 8.0×104 | |
GDP-L-fucose synthase | 12–18 | 1.2 | 1.0×105 | |
ColD | 25 | 0.9 | 3.6×104 |
Chemical Modifications and Synthetic Analogues
Recent studies have explored synthetic analogs of this compound for enzyme inhibition:
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6-Chloro-6-deoxy-D-mannose 1-phosphate : Tested as a substrate analog for GMD, but showed minimal activity due to steric clashes .
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Transition-State Iminosugars : 6-Deoxy-iminosugars inhibit bacterial rhamnosyltransferases by mimicking the enol intermediate, with IC₅₀ values ~3 mM .
Biological Significance
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Mammalian Systems : Essential for fucosylation of glycoproteins involved in immune response (e.g., selectin ligands) .
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Bacterial Systems : Critical for lipopolysaccharide (LPS) biosynthesis, virulence, and host-pathogen interactions .
This synthesis of this compound and its downstream reactions underscores its role as a metabolic nexus in both eukaryotic and prokaryotic glycosylation pathways.
Scientific Research Applications
GDP-6-deoxy-L-mannose has several scientific research applications:
Chemistry: It is used as a substrate in enzymatic studies to understand the mechanisms of glycosyltransferases and other enzymes involved in nucleotide sugar metabolism.
Biology: The compound is essential for the study of glycosylation processes in cells, which are critical for protein folding, stability, and function.
Medicine: Research on this compound contributes to the development of therapeutic agents targeting glycosylation pathways, which are implicated in various diseases, including cancer and congenital disorders of glycosylation.
Industry: The compound is used in the production of glycosylated products, such as therapeutic glycoproteins and vaccines
Mechanism of Action
The mechanism of action of GDP-6-deoxy-L-mannose involves its role as a donor substrate for glycosyltransferases. These enzymes transfer the mannose moiety from this compound to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of glycoproteins and glycolipids. The molecular targets of this compound include various glycosyltransferases, which catalyze the transfer of sugar moieties to specific acceptor molecules, thereby modifying their structure and function .
Comparison with Similar Compounds
Similar Compounds
GDP-D-mannose: The precursor of GDP-6-deoxy-L-mannose, involved in similar biosynthetic pathways.
GDP-L-fucose: Another nucleotide sugar derived from GDP-D-mannose, involved in the synthesis of fucosylated glycoconjugates.
GDP-4-keto-6-deoxy-D-mannose: An intermediate in the biosynthesis of this compound and GDP-L-fucose
Uniqueness
This compound is unique due to its specific role in the biosynthesis of deoxy sugars, which are critical components of various glycoconjugates. Its ability to undergo specific enzymatic transformations distinguishes it from other nucleotide sugars and highlights its importance in cellular processes .
Properties
Molecular Formula |
C16H25N5O15P2 |
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Molecular Weight |
589.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7-,8+,9+,10+,11+,14+,15?/m0/s1 |
InChI Key |
LQEBEXMHBLQMDB-IDFCXPBDSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Origin of Product |
United States |
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